molecular formula C10H10S3 B14335812 1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane CAS No. 106182-78-9

1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane

Cat. No.: B14335812
CAS No.: 106182-78-9
M. Wt: 226.4 g/mol
InChI Key: HKMGCAXTGANEFO-UHFFFAOYSA-N
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Description

1-Phenyl-2,6,7-trithiabicyclo[221]heptane is a unique bicyclic compound characterized by the presence of three sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane typically involves the reaction of phenyl-substituted precursors with sulfur-containing reagents under controlled conditions. One common method includes the use of organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones, followed by further modifications to introduce the sulfur atoms .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.

    Substitution: The phenyl group and sulfur atoms can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of phenyl-substituted derivatives.

Scientific Research Applications

1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets through its sulfur atoms and phenyl group. These interactions can influence various biochemical pathways, including enzyme inhibition or activation, and metal ion coordination.

Comparison with Similar Compounds

Similar Compounds

    2,7-Diazabicyclo[2.2.1]heptane: Similar bicyclic structure but contains nitrogen atoms instead of sulfur.

    1,7,7-Trimethyl-bicyclo[2.2.1]heptane: Another bicyclic compound with different substituents and properties.

Properties

CAS No.

106182-78-9

Molecular Formula

C10H10S3

Molecular Weight

226.4 g/mol

IUPAC Name

1-phenyl-2,6,7-trithiabicyclo[2.2.1]heptane

InChI

InChI=1S/C10H10S3/c1-2-4-8(5-3-1)10-11-6-9(13-10)7-12-10/h1-5,9H,6-7H2

InChI Key

HKMGCAXTGANEFO-UHFFFAOYSA-N

Canonical SMILES

C1C2CSC(S1)(S2)C3=CC=CC=C3

Origin of Product

United States

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